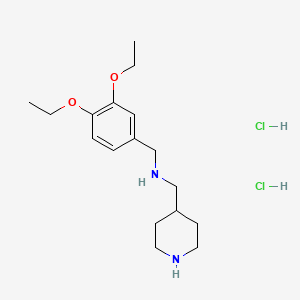![molecular formula C13H9BrClN3OS B4551476 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide CAS No. 6412-03-9](/img/structure/B4551476.png)
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
Vue d'ensemble
Description
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of bromine, chlorine, and pyridine moieties in its structure makes it a versatile compound for various chemical reactions and applications.
Applications De Recherche Scientifique
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, including antitubercular, antibacterial, and antifungal compounds.
Agriculture: The compound can be used in the development of pesticides and herbicides.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 3-bromobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate isothiocyanate. This intermediate then reacts with 5-chloropyridin-2-amine to yield the final product. The reaction conditions generally include:
Solvent: Acetone
Temperature: Room temperature to reflux
Reagents: 3-bromobenzoyl chloride, potassium thiocyanate, 5-chloropyridin-2-amine
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiourea moiety can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Biaryl or heteroaryl compounds.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π stacking interactions. These interactions can disrupt the normal function of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-N-(3,5-dichlorophenyl)benzamide
- 5-bromo-2-chloropyridine
- 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
Uniqueness
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions
Propriétés
IUPAC Name |
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3OS/c14-9-3-1-2-8(6-9)12(19)18-13(20)17-11-5-4-10(15)7-16-11/h1-7H,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMPGXMDIUQCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365669 | |
| Record name | 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6412-03-9 | |
| Record name | 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)phenyl]-2-(2-methyl-3-furoyl)hydrazinecarbothioamide](/img/structure/B4551400.png)
![6-iodo-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4551407.png)
![ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4551415.png)
![1-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B4551417.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4551418.png)
![tert-butyl 3-[(allylamino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4551427.png)
![4-fluoro-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4551432.png)

![N-[3-(4-morpholinyl)propyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4551448.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4551459.png)

![2-(2-methyl-3-furoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4551490.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4551496.png)
